molecular formula C27H43N5O B1249408 Agelasimine A

Agelasimine A

Cat. No. B1249408
M. Wt: 453.7 g/mol
InChI Key: YVDWEKJDGYJOJU-RCEUYPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agelasimine A is a natural product found in Agelas mauritiana with data available.

Scientific Research Applications

Antimicrobial and Antineoplastic Activities

Agelasimine A, derived from marine sponges, exhibits significant antimicrobial and antineoplastic properties. It has shown potent inhibitory effects on a variety of pathogenic microorganisms, including Mycobacterium tuberculosis, and various cancer cell lines. Synthetic analogs of Agelasimine A also display these activities, often with enhanced potency (Proszenyák et al., 2007).

Inhibition of Protozoa

Agelasimine A and its analogs have been found to inhibit the growth of protozoa, particularly Acanthamoeba castellanii and Acanthamoeba polyphaga. This is particularly relevant in the context of Acanthamoeba keratitis, a severe corneal infection associated with contact lens wear (Proszenyák et al., 2007).

Biological Activities and Synthetic Analogs

Agelasimine A and B have been shown to have antineoplastic activity and the ability to inhibit smooth muscle contraction. Their synthetic analogs also possess both antimicrobial and anticancer activities, offering potential leads for the treatment of diseases such as tuberculosis, Chagas disease, and leishmaniasis (Gundersen, 2013).

properties

Molecular Formula

C27H43N5O

Molecular Weight

453.7 g/mol

IUPAC Name

(8S)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol

InChI

InChI=1S/C27H43N5O/c1-19(12-16-32-18-30-24-22(32)23(28-6)29-17-31(24)7)10-14-26(5)20(2)11-15-27(33)21(26)9-8-13-25(27,3)4/h12,17-18,20-21,33H,8-11,13-16H2,1-7H3/b19-12+,28-23?/t20?,21?,26-,27?/m0/s1

InChI Key

YVDWEKJDGYJOJU-RCEUYPOBSA-N

Isomeric SMILES

CC1CCC2(C([C@@]1(C)CC/C(=C/CN3C=NC4=C3C(=NC)N=CN4C)/C)CCCC2(C)C)O

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CCN3C=NC4=C3C(=NC)N=CN4C)C)CCCC2(C)C)O

synonyms

agelasimine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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